Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate
Description
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is an indole derivative characterized by a bromine atom at the 5-position, a methyl group at the 6-position of the indole ring, and a methyl ester-linked propanoate side chain at the 3-position. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the bromine substituent and ester functionality, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
methyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14BrNO2/c1-8-5-12-10(6-11(8)14)9(7-15-12)3-4-13(16)17-2/h5-7,15H,3-4H2,1-2H3 |
InChI Key |
JJKNFCFRPNCWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the following steps:
Bromination: The starting material, 6-methylindole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Hydrolysis: 3-(5-Bromo-6-methyl-3-indolyl)propanoic acid.
Scientific Research Applications
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory compounds.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.
Material Science: Indole derivatives are explored for their potential use in organic electronics and as fluorescent probes.
Mechanism of Action
The mechanism of action of Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the indole ring influence its binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Reactivity and Activity
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding interactions with biological targets compared to chlorine . For example, Ethyl 3-(7-Bromo-3-indolyl)propanoate may exhibit stronger receptor binding than its chloro analog due to bromine’s superior van der Waals interactions .
- Positional Isomerism : Bromine at C5 (target compound) vs. C6 (Methyl 6-Bromo-5-methylindole-3-acetate) alters steric and electronic profiles. The C5 bromine in the target compound may favor interactions with planar enzyme active sites, whereas C6 substitution could hinder binding .
- Nitro vs.
Ester Group Influence
- Methyl vs. Ethyl Esters: Methyl esters (target compound) are generally more susceptible to hydrolysis than ethyl esters (e.g., Ethyl 3-(7-Bromo-3-indolyl)propanoate), affecting metabolic stability and bioavailability .
- Propanoate vs. Acetate Side Chains: The longer propanoate chain in the target compound may improve membrane permeability compared to acetate derivatives like Methyl 6-Bromo-5-methylindole-3-acetate .
Biological Activity
Methyl 3-(5-bromo-6-methyl-3-indolyl)propanoate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromo-substituted indole moiety, which is known to enhance its reactivity and biological efficacy compared to other indole derivatives.
Chemical Structure and Properties
- Molecular Formula : C12H13BrN2O2
- Molecular Weight : Approximately 273.14 g/mol
The structural characteristics of this compound contribute to its interactions with various biological targets, influencing cellular processes significantly.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The presence of the bromine atom enhances its ability to inhibit cancer cell growth. Studies have shown that compounds within the indole family can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation.
| Study | Findings |
|---|---|
| Demonstrated inhibition of tumor growth in xenograft models. | |
| Induced PARP cleavage, indicating activation of apoptotic pathways. |
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The bromine substitution is believed to enhance its activity against inflammatory mediators, potentially making it a candidate for treating inflammatory diseases.
| Mechanism | Description |
|---|---|
| COX Inhibition | Compounds similar to this compound have shown selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. |
| Cytokine Modulation | Alters the expression of pro-inflammatory cytokines, reducing inflammation in cellular models. |
The biological activity of this compound primarily involves its interaction with various molecular targets including enzymes, receptors, and ion channels. The specific mechanisms include:
- Binding Affinity : The presence of bromine enhances binding affinity to certain targets compared to non-brominated analogs.
- Signal Transduction Modulation : Alters pathways involved in cell survival and apoptosis.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Involved in plant growth regulation. |
| Indole-3-carbinol | Anticancer agent | Found in cruciferous vegetables; studied for cancer prevention. |
| Tryptophan | Essential amino acid | Precursor to serotonin; critical for neurotransmitter synthesis. |
| Methyl 2-(1H-indol-3-yl)acetate | Indole derivative | Exhibits similar biological activity but lacks bromine substitution. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Xenograft Tumor Models : In vivo studies demonstrated that treatment with this compound led to a significant reduction in tumor size compared to controls.
- Cell Culture Studies : In vitro assays revealed that this compound effectively induced apoptosis in various cancer cell lines, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
